4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one
Description
The compound 4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one is a heterocyclic molecule featuring a pyrazole core substituted with a 3-methoxyphenyl group and a methyl group at the 1-position. The pyrazole moiety is further functionalized with a carbonyl group linked to a piperazin-2-one ring, which itself is substituted with a pyridin-3-yl group.
Properties
IUPAC Name |
4-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-24-19(12-18(23-24)15-5-3-7-17(11-15)29-2)21(28)25-9-10-26(20(27)14-25)16-6-4-8-22-13-16/h3-8,11-13H,9-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQROIWEKZZNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 395.4 g/mol. The structure features a pyrazole ring, a piperazine moiety, and a pyridine component, which collectively contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O4 |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 1787880-19-6 |
Research indicates that compounds with similar structural frameworks often exhibit various mechanisms of action, primarily through enzyme inhibition and receptor modulation. Notably, the pyrazole and piperazine components are known for their interactions with neurotransmitter systems and kinases, which are critical in numerous biological pathways.
Kinase Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, compounds closely related to this structure have shown inhibitory effects on PfGSK3 and PfPK6 kinases, which are significant in the context of malaria treatment .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties, particularly against various strains of bacteria and fungi. In vitro assays have demonstrated significant inhibitory effects on pathogenic microorganisms, suggesting potential applications in infectious disease treatment.
Anticancer Activity
The pyrazole derivatives have been linked to anticancer activity due to their ability to induce apoptosis in cancer cells. Studies have shown that modifications in the pyrazole ring can enhance cytotoxicity against specific cancer cell lines .
Case Studies
- Inhibition of Malaria Parasites : A series of studies focused on the inhibition of Plasmodium falciparum kinases revealed that derivatives similar to this compound can effectively inhibit parasite growth at nanomolar concentrations . This highlights the potential for developing antimalarial therapies based on this scaffold.
- Neuropharmacological Effects : Research exploring the interaction with serotonin receptors indicates that compounds featuring a piperazine ring can modulate neurotransmitter activity, which may lead to applications in treating mood disorders .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential . Studies have suggested that derivatives of pyrazole compounds exhibit significant biological activities, including:
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial and fungal strains, suggesting that this compound may also possess antimicrobial properties .
- Antioxidant Effects : The ability to scavenge free radicals has been noted in related pyrazole compounds, indicating potential applications in oxidative stress-related conditions .
In vitro studies have shown that the compound interacts with specific molecular targets such as enzymes and receptors. The mechanism of action involves modulation of biological pathways, which can lead to therapeutic effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders or cancers .
Material Science
Due to its complex structure, this compound can serve as a building block for synthesizing more complex materials. Its unique properties may allow it to act as a catalyst in various chemical processes or as a precursor in the development of novel materials.
Case Studies
Recent studies have explored the synthesis and evaluation of similar pyrazole derivatives, highlighting their potential applications:
- A study on novel pyrazole derivatives demonstrated significant antimicrobial activity against pathogenic fungi, with certain compounds showing inhibition rates comparable to established antifungal agents .
- Another investigation focused on the antioxidant properties of pyrazole derivatives using DPPH assays, revealing that several compounds exhibited superior radical scavenging abilities compared to standard antioxidants like ascorbic acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Aryl and Heterocyclic Substituents
- Compound [2] (4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one): Structure: Combines pyranopyrazole and oxazine moieties. Synthesis: Generated via multi-component one-pot reactions using acetic anhydride . Activity: Not explicitly stated, but pyranopyrazole-oxazine hybrids are often explored for antimicrobial applications . Key Difference: The target compound lacks the fused pyrano-oxazine system, instead incorporating a piperazinone ring, which may alter solubility and target selectivity.
- 1-(3-Methoxyphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9l): Structure: Urea linker with thiazole and piperazine groups. Synthesis: Achieved via coupling reactions (yield: 78.9%) . Activity: Urea derivatives are frequently kinase inhibitors or antiproliferative agents.
Piperazine-Containing Analogues
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(pyridin-3-yl)thiazol-2-yl)cyclopropane-1-carboxamide (94): Structure: Thiazole ring linked to pyridine and cyclopropanecarboxamide. Synthesis: Synthesized via coupling of 2-amino-4-(pyridin-3-yl)thiazol-5-yl)(3-methoxyphenyl)methanone with benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid (yield: 25%) . Key Difference: The target compound’s piperazinone ring may enhance conformational flexibility compared to the rigid cyclopropane group in Compound 93.
Analgesic Pyrazoline Derivatives
- 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole: Structure: Pyrazoline core with biphenyl and methoxyphenyl substituents. Activity: Demonstrated analgesic properties in preclinical models . Key Difference: The target compound’s fully aromatic pyrazole (vs. dihydro-pyrazoline) and piperazinone substituent may reduce redox activity but improve pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
